Cas no 878745-29-0 (Methyl 3-(1,1-difluoroethyl)benzoate)

Methyl 3-(1,1-difluoroethyl)benzoate is a fluorinated aromatic ester with the molecular formula C₁₀H₁₀F₂O₂. This compound features a benzoate core substituted with a 1,1-difluoroethyl group at the meta position, enhancing its utility in organic synthesis and pharmaceutical intermediates. The difluoroethyl moiety imparts unique electronic and steric properties, making it valuable for modifying reactivity in cross-coupling reactions or as a building block for bioactive molecules. Its ester group allows for further functionalization under mild conditions. The compound exhibits good stability and solubility in common organic solvents, facilitating its handling in laboratory and industrial applications. Its structural features make it a versatile intermediate for agrochemical and medicinal chemistry research.
Methyl 3-(1,1-difluoroethyl)benzoate structure
878745-29-0 structure
Product Name:Methyl 3-(1,1-difluoroethyl)benzoate
CAS No:878745-29-0
MF:C10H10F2O2
MW:200.182010173798
CID:1914111
PubChem ID:68844677
Update Time:2025-06-12

Methyl 3-(1,1-difluoroethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-(1,1-difluoroethyl)-, methyl ester
    • 878745-29-0
    • methyl 3-(1,1-difluoroethyl)benzoate
    • GAWRYFMBEZKINO-UHFFFAOYSA-N
    • MFCD30717684
    • SCHEMBL3933098
    • Methyl 3-(1,1-difluoroethyl)benzoate
    • Inchi: 1S/C10H10F2O2/c1-10(11,12)8-5-3-4-7(6-8)9(13)14-2/h3-6H,1-2H3
    • InChI Key: GAWRYFMBEZKINO-UHFFFAOYSA-N
    • SMILES: FC(C)(C1C=CC=C(C(=O)OC)C=1)F

Computed Properties

  • Exact Mass: 200.06488588g/mol
  • Monoisotopic Mass: 200.06488588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26.3Ų

Methyl 3-(1,1-difluoroethyl)benzoate Pricemore >>

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Additional information on Methyl 3-(1,1-difluoroethyl)benzoate

Recent Advances in the Application of Methyl 3-(1,1-difluoroethyl)benzoate (CAS: 878745-29-0) in Chemical Biology and Pharmaceutical Research

Methyl 3-(1,1-difluoroethyl)benzoate (CAS: 878745-29-0) is a fluorinated aromatic ester that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting metabolic disorders and inflammatory diseases. Recent studies highlight its role in modulating enzyme activity and enhancing drug bioavailability, making it a valuable scaffold for pharmaceutical development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 3-(1,1-difluoroethyl)benzoate as a precursor in the synthesis of novel PPARγ (peroxisome proliferator-activated receptor gamma) agonists. The researchers utilized a multi-step synthetic route, incorporating this compound to introduce fluorine atoms strategically, thereby improving metabolic stability and receptor binding affinity. The resulting analogs exhibited potent anti-diabetic activity in preclinical models, with enhanced pharmacokinetic profiles compared to existing therapeutics.

In addition to its role in metabolic disease research, Methyl 3-(1,1-difluoroethyl)benzoate has been explored in the context of anti-inflammatory drug development. A recent ACS Chemical Biology publication (2024) detailed its incorporation into covalent inhibitors of NLRP3 inflammasome components. The difluoroethyl moiety was critical for achieving selective binding and irreversible inhibition, as confirmed by X-ray crystallography and cellular assays. This approach offers a promising strategy for treating chronic inflammatory conditions such as rheumatoid arthritis and gout.

Advances in synthetic methodology have also expanded the accessibility of Methyl 3-(1,1-difluoroethyl)benzoate derivatives. A 2024 Organic Letters report described a photocatalytic decarboxylative fluorination protocol that enables efficient late-stage functionalization of benzoate esters. This technique allows for the rapid generation of diverse analogs for structure-activity relationship studies, accelerating lead optimization in drug discovery programs.

From a safety and toxicological perspective, recent in vitro and in vivo studies indicate that Methyl 3-(1,1-difluoroethyl)benzoate exhibits favorable metabolic stability with minimal off-target effects. A 2023 Chemical Research in Toxicology paper reported comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling of this compound and its derivatives, confirming their suitability for further pharmaceutical development. These findings support the growing interest in this chemical scaffold among medicinal chemists.

Looking forward, researchers anticipate expanded applications of Methyl 3-(1,1-difluoroethyl)benzoate in targeted drug delivery systems. Preliminary work published in Bioconjugate Chemistry (2024) demonstrates its potential as a linker molecule in antibody-drug conjugates (ADCs), where its stability under physiological conditions and controlled release properties offer advantages over traditional linker chemistries. This represents an exciting frontier for the compound's utilization in oncology therapeutics.

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